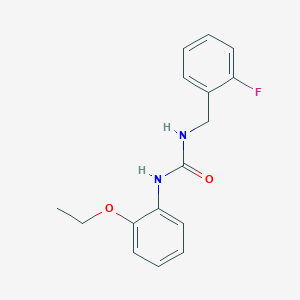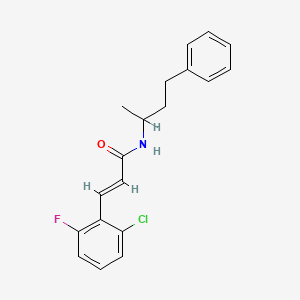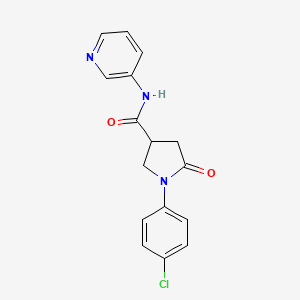
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea, also known as EFU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EFU is a urea derivative that has been found to exhibit promising properties as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurodegenerative diseases.
作用機序
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. In cancer cells, this compound inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. This leads to the induction of apoptosis in cancer cells. In neurodegenerative diseases, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer growth and metastasis. In neurodegenerative diseases, this compound has been found to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
One of the advantages of N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea is its high potency and selectivity towards specific targets. This makes it a promising candidate for the development of new cancer drugs and treatments for neurodegenerative diseases. However, this compound also has some limitations in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea. One area of research is the development of new this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows great promise as a potential drug candidate for a range of diseases and warrants further investigation.
合成法
The synthesis of N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea involves the reaction of 2-fluorobenzylamine with ethyl carbamate in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea has been extensively studied for its potential anticancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-21-15-10-6-5-9-14(15)19-16(20)18-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSTYZFRQBUYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)

![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)